3,6-Di-tert-butylphenanthrene-9,10-dione
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Overview
Description
3,6-Di-tert-butylphenanthrene-9,10-dione is an organic compound with the molecular formula C22H26O2 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two tert-butyl groups at the 3 and 6 positions and a quinone moiety at the 9 and 10 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Di-tert-butylphenanthrene-9,10-dione typically involves the alkylation of phenanthrene-9,10-dione with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through a Friedel-Crafts alkylation mechanism, where the tert-butyl groups are introduced at the 3 and 6 positions of the phenanthrene ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3,6-Di-tert-butylphenanthrene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the quinone moiety to a hydroquinone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Products may include carboxylic acids or other oxidized derivatives.
Reduction: The major product is the corresponding hydroquinone.
Substitution: Various substituted phenanthrene derivatives can be formed.
Scientific Research Applications
3,6-Di-tert-butylphenanthrene-9,10-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific electronic and optical properties, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 3,6-Di-tert-butylphenanthrene-9,10-dione involves its interaction with molecular targets through its quinone moiety. Quinones are known to participate in redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in various applications, including as a chemotherapeutic agent where the induced oxidative stress can lead to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Phenanthrene-9,10-dione: The parent compound without the tert-butyl groups.
3,6-Di-tert-butylphenanthrene: Lacks the quinone moiety.
3,6-Di-tert-butylcarbazole: Contains a carbazole ring instead of a phenanthrene ring.
Uniqueness
3,6-Di-tert-butylphenanthrene-9,10-dione is unique due to the presence of both tert-butyl groups and a quinone moiety. The tert-butyl groups provide steric hindrance, which can influence the compound’s reactivity and stability, while the quinone moiety imparts redox activity, making it useful in various redox reactions and applications.
Properties
CAS No. |
64392-47-8 |
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Molecular Formula |
C22H24O2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
3,6-ditert-butylphenanthrene-9,10-dione |
InChI |
InChI=1S/C22H24O2/c1-21(2,3)13-7-9-15-17(11-13)18-12-14(22(4,5)6)8-10-16(18)20(24)19(15)23/h7-12H,1-6H3 |
InChI Key |
NIZSPVACRLMBEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(=O)C(=O)C3=C2C=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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